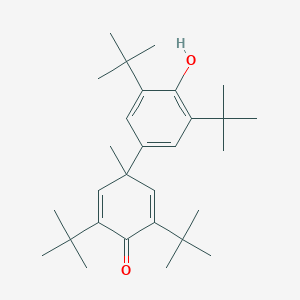
2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one, also known as BHT-4-Me, is a synthetic antioxidant that is widely used in the food, cosmetic, and pharmaceutical industries. This compound is a derivative of butylated hydroxytoluene (BHT), which is a well-known antioxidant that has been used for many years to prevent oxidation in a variety of products. BHT-4-Me has been shown to have superior antioxidant properties compared to BHT, making it an attractive alternative for use in various applications.
作用机制
2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS) that can cause oxidative damage to cells and tissues. It does this by donating a hydrogen atom to the free radical, which stabilizes the radical and prevents it from reacting with other molecules. 2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one has been shown to be effective in scavenging a variety of free radicals, including superoxide, hydroxyl, and peroxyl radicals.
生化和生理效应
2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease. 2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, 2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one has several advantages for use in lab experiments. It is a stable compound that is easily synthesized and purified. It is also relatively non-toxic and has been shown to be safe for use in food, cosmetics, and pharmaceuticals. However, there are some limitations to its use. 2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one is not water-soluble, which can limit its use in aqueous systems. In addition, its high lipophilicity can make it difficult to deliver to certain tissues or cells.
未来方向
There are several future directions for research on 2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one. One area of research is the development of novel delivery systems that can improve its solubility and bioavailability. Another area of research is the investigation of its potential as a therapeutic agent in various diseases, including cancer, diabetes, and neurodegenerative disorders. Finally, further studies are needed to better understand its mechanism of action and its effects on cellular signaling pathways.
合成方法
2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one can be synthesized by reacting 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2,6-di-tert-butyl-4-methylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as toluene or xylene at elevated temperatures and under an inert atmosphere. The resulting product is then purified by recrystallization or column chromatography.
科学研究应用
2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one has been extensively studied for its antioxidant properties and has been shown to be effective in preventing oxidation in a variety of systems. It has been used in food packaging materials, cosmetics, and pharmaceuticals to prevent degradation and extend shelf life. 2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one has also been investigated for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and neurodegenerative disorders.
属性
CAS 编号 |
14387-13-4 |
|---|---|
产品名称 |
2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one |
分子式 |
C29H44O2 |
分子量 |
424.7 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxyphenyl)-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C29H44O2/c1-25(2,3)19-14-18(15-20(23(19)30)26(4,5)6)29(13)16-21(27(7,8)9)24(31)22(17-29)28(10,11)12/h14-17,30H,1-13H3 |
InChI 键 |
PKUGNNBDQOWNCU-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
规范 SMILES |
CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



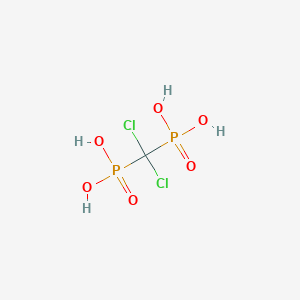

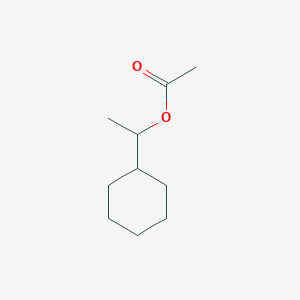
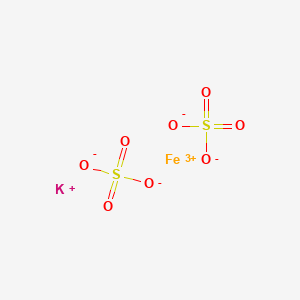

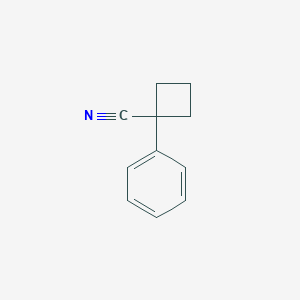





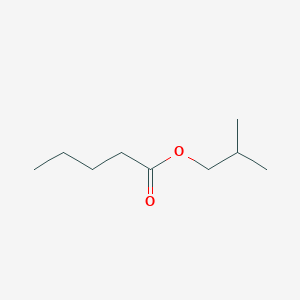
![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)
